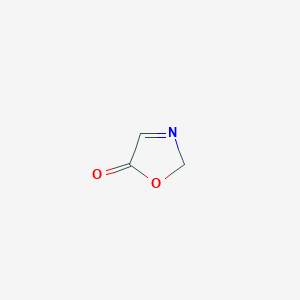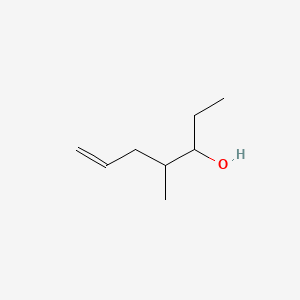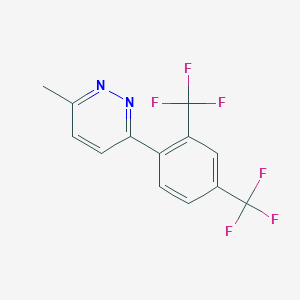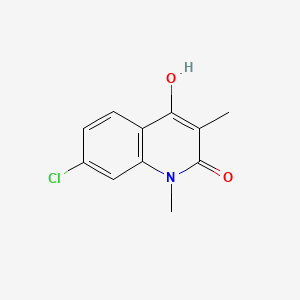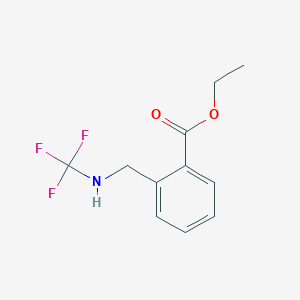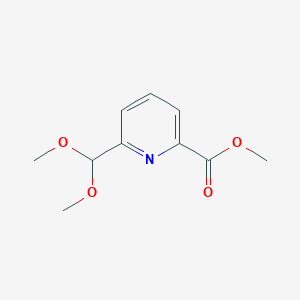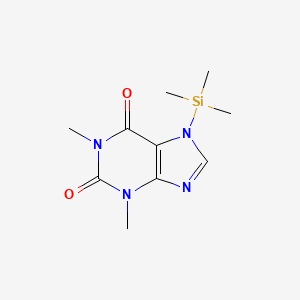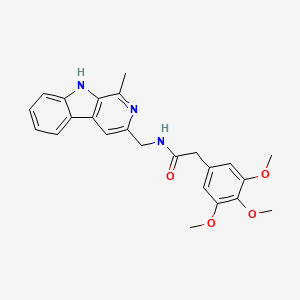
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which combines an indole ring system with a trimethoxyphenylacetamido group, potentially offering a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The trimethoxyphenylacetamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Reduced indole derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including cytotoxic effects and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in cell proliferation and survival . It may also interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: A simpler indole derivative with similar biological activities.
1-Methyl-β-carboline: Another indole derivative with potential therapeutic applications.
Harmane: Known for its neuroactive properties and presence in various plants.
Uniqueness
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- is unique due to its combination of an indole ring with a trimethoxyphenylacetamido group, which may confer distinct biological activities and chemical reactivity compared to simpler indole derivatives .
Properties
CAS No. |
63885-44-9 |
|---|---|
Molecular Formula |
C24H25N3O4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-14-23-18(17-7-5-6-8-19(17)27-23)12-16(26-14)13-25-22(28)11-15-9-20(29-2)24(31-4)21(10-15)30-3/h5-10,12,27H,11,13H2,1-4H3,(H,25,28) |
InChI Key |
ZFNSQRZSVCOOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)
